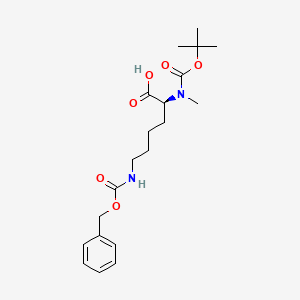![molecular formula C15H17NO6 B7840326 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7840326.png)
1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde is a complex organic compound with significant scientific and industrial value. The molecule features a tetrahydro-2H-pyran ring attached to an indole structure, contributing to its chemical and biological properties. This compound is of interest in various fields including organic synthesis, pharmacology, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Several synthetic routes can be employed to prepare 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde. A common approach involves the condensation of an indole derivative with a suitable pyranose derivative under acidic or basic conditions. Reaction conditions typically include controlled temperatures, pH adjustments, and the use of specific solvents to achieve optimal yields.
Industrial Production Methods: : In industrial settings, the large-scale production of this compound requires robust methods to ensure high purity and efficiency. Techniques such as continuous-flow synthesis, which allows for the consistent and controlled reaction of intermediates, and the use of catalytic systems, can be employed to streamline the synthesis. Additionally, purification processes like crystallization and chromatography are critical for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions: : 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid under mild oxidizing conditions.
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions like alkyl halides. Reaction conditions vary, but they often include temperature control and the use of solvents like ethanol or dichloromethane.
Major Products: : The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde is used in a variety of scientific research applications:
Chemistry: : As a key intermediate in organic synthesis, it is employed in the development of new pharmaceuticals and fine chemicals.
Biology: : Its biological properties are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Medicine: : It serves as a precursor for the synthesis of bioactive compounds with potential medicinal benefits.
Industry: : In the industrial sector, it is used in the production of specialized chemicals and as a starting material for advanced synthetic routes.
Mechanism of Action
The mechanism by which 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. Its indole ring is known to interact with various receptors and enzymes, potentially modulating their activity. The compound's aldehyde group allows for covalent bonding with nucleophilic sites on biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Comparing 1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde with similar compounds highlights its uniqueness:
Structural Comparison: : Other compounds with similar structures include derivatives of indole and pyranose rings. the specific configuration and functional groups in this compound give it distinct reactivity and properties.
Functional Comparison: : Similar compounds, such as indole-3-carbinol and indole-3-acetaldehyde, also exhibit significant biological activities, but the presence of the tetrahydro-2H-pyran ring in this compound adds to its versatility and application range.
List of Similar Compounds
Indole-3-carbinol
Indole-3-acetaldehyde
Indole-3-acetic acid
Indole-3-propionic acid
Conclusion
This compound is a versatile compound with significant scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in synthetic chemistry, a subject of interest in biological research, and a potential candidate for therapeutic development. The continued exploration of its properties and applications promises to yield further insights and innovations across various fields.
Properties
IUPAC Name |
1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-6-8-5-16(10-4-2-1-3-9(8)10)15-14(21)13(20)12(19)11(7-18)22-15/h1-6,11-15,18-21H,7H2/t11?,12-,13?,14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFHBZYDHHWPRW-POTWKZLCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2[C@H]3C(C([C@@H](C(O3)CO)O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
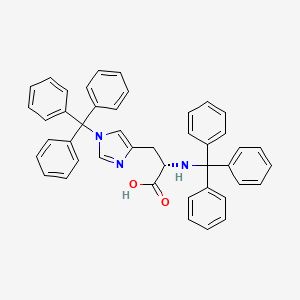
![9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]carbamate;2-[4-(hydroxymethyl)-3-methoxyphenoxy]-N-[(4-methylphenyl)methyl]acetamide;2-[4-(hydroxymethyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7840251.png)
![9H-fluoren-9-ylmethyl N-[3-(2-methoxyethylamino)-3-oxopropyl]carbamate;2-[4-(hydroxymethyl)-3-methoxyphenoxy]-N-(2-methoxyethyl)acetamide;2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7840255.png)
![9H-fluoren-9-ylmethyl N-[3-(2-methoxyethylamino)-3-oxopropyl]carbamate;[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[2-methoxy-4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840268.png)
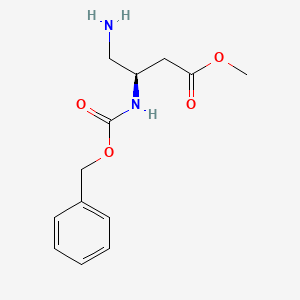
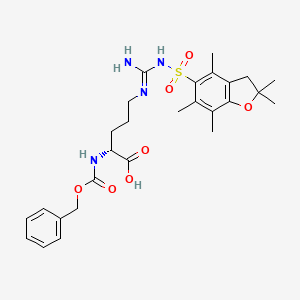

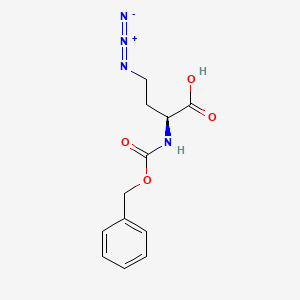
![N-[(Z)-amino-(2,4-dioxooxolan-3-ylidene)methyl]benzamide](/img/structure/B7840310.png)
![methyl (2Z)-2-[amino(benzamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B7840316.png)
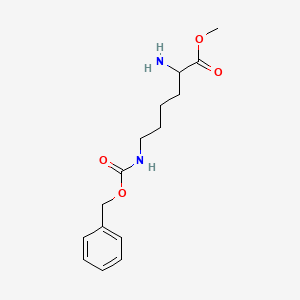
![(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B7840337.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B7840341.png)
